"tert-Butyl (3-hydroxypyridin-2-yl)carbamate" properties
"tert-Butyl (3-hydroxypyridin-2-yl)carbamate" properties
An In-Depth Technical Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Synthesis, Properties, and Applications
Introduction
tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a key heterocyclic building block, holds significant value in the realms of medicinal chemistry and advanced organic synthesis. Its unique structure, featuring a pyridine core functionalized with both a hydroxyl group and a protected amine, renders it a versatile intermediate for constructing complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a strategic feature, enabling chemists to selectively mask the reactivity of the 2-amino group while performing transformations on other parts of the molecule. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, delving into its physicochemical properties, robust synthesis protocols, characteristic reactivity, and essential safety considerations.
Physicochemical and Structural Profile
The utility of tert-Butyl (3-hydroxypyridin-2-yl)carbamate is fundamentally derived from its distinct chemical and physical properties. The molecule's architecture combines the aromatic, electron-deficient nature of a pyridine ring with the nucleophilic character of a hydroxyl group and the sterically hindered, acid-labile Boc-protected amine. This combination dictates its solubility, reactivity, and handling characteristics.
Core Properties
A summary of the key physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | [1] |
| Synonyms | 2-(BOC-aMino)-3-hydroxypyridine, 2-(t-butoxycarbonylamino)-3-pyridinol | [1][2] |
| CAS Number | 902835-93-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][3] |
| Molecular Weight | 210.23 g/mol | [1][3] |
| Melting Point | 129-132 °C | [4] |
| Appearance | Solid (form may vary) | N/A |
| Topological Polar Surface Area | 71.5 Ų | [1] |
Synthesis Strategies: A Two-Stage Approach
The most common and reliable synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate is not a single reaction but a strategic two-stage process. This methodology first involves the preparation of the core precursor, 2-Amino-3-hydroxypyridine, followed by the selective protection of its amino group.
Stage 1: Synthesis of the 2-Amino-3-hydroxypyridine Precursor
The synthesis of the unprotected core, 2-Amino-3-hydroxypyridine, is the critical first step. A highly effective and widely cited method is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[5] This approach is favored for its high yield and clean conversion.
Causality of Experimental Design: The choice of palladium on carbon (Pd/C) as a catalyst is deliberate; it is highly efficient for the reduction of aromatic nitro groups to amines with minimal side reactions. Methanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. A hydrogen atmosphere provides the necessary reducing agent.
Detailed Experimental Protocol:
-
Dissolution: Dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 0.1-0.2 eq by weight).
-
Inerting: Seal the flask and flush the system with an inert gas, such as argon, to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas, typically via a balloon, and maintain a positive hydrogen atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by column chromatography on silica gel (e.g., using a 5% MeOH/CH₂Cl₂ eluent) to obtain pure 2-Amino-3-hydroxypyridine.[5]
Stage 2: Selective N-Boc Protection
With the precursor in hand, the next step is to protect the 2-amino group. The Boc group is ideal as it is stable to many reaction conditions but can be removed cleanly under acidic conditions.[6] The standard procedure utilizes di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Design: The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[7] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the Boc anhydride.
Detailed Experimental Protocol:
-
Setup: Dissolve 2-Amino-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.5-2.0 eq) to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in DCM to the mixture, typically at room temperature or cooled in an ice bath to control any exotherm.
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 2-12 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of tert-Butyl (3-hydroxypyridin-2-yl)carbamate lies in the predictable and differential reactivity of its functional groups. The Boc-protected amine is inert to most nucleophilic, basic, and reductive conditions, allowing for selective chemistry to be performed on the hydroxyl group or the pyridine ring.
Deprotection of the Boc Group
The removal of the Boc group is a fundamental transformation, unmasking the primary amine for subsequent reactions like amide bond formation or alkylation. This is reliably achieved under acidic conditions.
Causality of Experimental Design: Strong acids like trifluoroacetic acid (TFA) readily protonate the carbonyl oxygen of the carbamate. This initiates the collapse of the group, eliminating carbon dioxide and the highly stable tert-butyl cation, which is then quenched by the counter-ion or a scavenger.[6]
Detailed Experimental Protocol for Deprotection:
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the deprotected product.
Reactivity of the Hydroxyl Group and Pyridine Ring
With the amine protected, the hydroxyl group becomes a prime target for reactions such as O-alkylation (Williamson ether synthesis), acylation, or conversion into a better leaving group for subsequent nucleophilic substitution. Furthermore, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, particularly if further activating groups are present.[8] These downstream reactions make the title compound a valuable precursor for creating libraries of substituted 2-aminopyridine derivatives for screening in drug discovery programs.
Safety and Handling
tert-Butyl (3-hydroxypyridin-2-yl)carbamate must be handled with appropriate care in a laboratory setting.
-
GHS Classification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a moderate hazard.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Conclusion
tert-Butyl (3-hydroxypyridin-2-yl)carbamate is a strategically designed synthetic intermediate whose value is defined by its protected amine functionality. The robust and high-yielding synthetic protocols available for its preparation, combined with the predictable reactivity of its functional groups, establish it as a cornerstone building block for the synthesis of novel pharmaceuticals and complex organic molecules. Understanding its properties, synthesis, and reactivity is essential for any scientist working in modern drug discovery and development.
References
-
PubChem. tert-Butyl (3-hydroxypyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
-
National Institutes of Health (NIH). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH National Library of Medicine. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Advanced Synthetic Routes for 2-Amino-3-hydroxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
BIOSYNCE. How to handle pyridine safely?. BIOSYNCE. [Link]
-
BIOSYNCE. Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS 80845-58-5. BIOSYNCE. [Link]
- Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
BIOSYNCE. (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. BIOSYNCE. [Link]
Sources
- 1. tert-Butyl (3-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(BOC-aMino)-3-hydroxypyridine | 902835-93-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 8. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 9. 1207175-73-2 | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Crizotinib Related | Ambeed.com [ambeed.com]

